molecular formula C12H13N3O4S2 B1304994 1-(5-Methyl-benzo[1,2,5]thiadiazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid CAS No. 436811-15-3

1-(5-Methyl-benzo[1,2,5]thiadiazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid

Cat. No. B1304994
CAS RN: 436811-15-3
M. Wt: 327.4 g/mol
InChI Key: FLVYASFZHYHDKT-UHFFFAOYSA-N
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Description

The compound “1-(5-Methyl-benzo[1,2,5]thiadiazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid” is a complex organic molecule. It contains a 5-Methyl-benzo[1,2,5]thiadiazole-4-sulfonyl group attached to a pyrrolidine-2-carboxylic acid . The thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a 5-Methyl-benzo[1,2,5]thiadiazole-4-sulfonyl group attached to a pyrrolidine-2-carboxylic acid . The InChI code for this compound is 1S/C7H5ClN2O2S2.ClH/c1-4-2-3-5-6 (10-13-9-5)7 (4)14 (8,11)12;/h2-3H,1H3;1H .

Scientific Research Applications

Photovoltaic Applications

The benzo[1,2,5]thiadiazole motif is a key component in the design of electron donor-acceptor (D-A) systems . These systems are extensively researched for their potential use in photovoltaic devices . The compound’s ability to act as an electron-accepting unit can enhance the efficiency of organic solar cells by facilitating better charge separation and transport .

Fluorescent Sensors

Due to its fluorescent properties, this compound can be utilized in the development of fluorescent sensors . These sensors can detect various environmental and biological analytes, providing a valuable tool for chemical sensing and biological imaging .

Organophotocatalysis

The benzo[1,2,5]thiadiazole core, when functionalized appropriately, can serve as a visible-light organophotocatalyst . This application is particularly promising for photocatalytic organic transformations , which are essential in green chemistry for the synthesis of complex molecules .

properties

IUPAC Name

1-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S2/c1-7-4-5-8-10(14-20-13-8)11(7)21(18,19)15-6-2-3-9(15)12(16)17/h4-5,9H,2-3,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVYASFZHYHDKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)S(=O)(=O)N3CCCC3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387871
Record name 1-(5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methyl-benzo[1,2,5]thiadiazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid

CAS RN

436811-15-3
Record name 1-(5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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